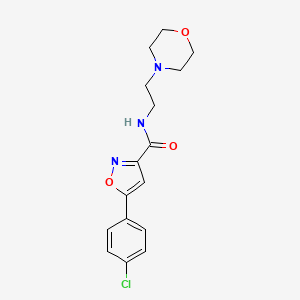
5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide
Übersicht
Beschreibung
5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the isoxazole class of chemicals It is characterized by the presence of a chlorophenyl group, a morpholinoethyl group, and an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki coupling reaction between a chlorophenyl boronic acid and the isoxazole ring.
Attachment of Morpholinoethyl Group: The morpholinoethyl group can be attached through a nucleophilic substitution reaction, where the morpholine reacts with an appropriate electrophile on the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening and formation of amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines and ring-opened products.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Bromophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide: Similar structure with a bromine atom instead of chlorine.
5-(4-Methylphenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide: Similar structure with a methyl group instead of chlorine.
5-(4-Fluorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions with molecular targets, potentially enhancing the compound’s efficacy in certain applications.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-3-1-12(2-4-13)15-11-14(19-23-15)16(21)18-5-6-20-7-9-22-10-8-20/h1-4,11H,5-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFHJUUQKYJPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(cyclopentylamino)-2-quinazolinyl]amino}-1-propanol](/img/structure/B4497375.png)
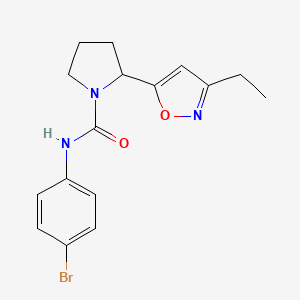
![5-{1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B4497380.png)
![6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE](/img/structure/B4497383.png)
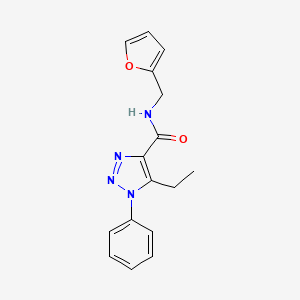
![3-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B4497407.png)
![1-[(2-CHLOROPHENYL)METHYL]-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4497415.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-beta-alanine](/img/structure/B4497429.png)
![[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone](/img/structure/B4497433.png)
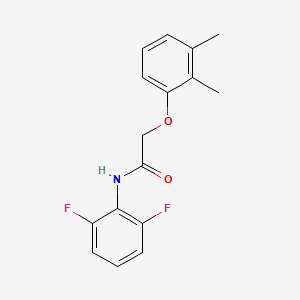
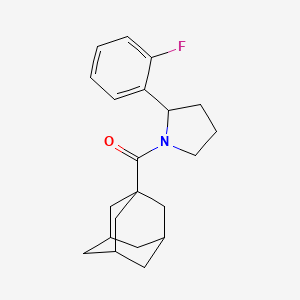
![2-(4-{[2-(4-chlorophenyl)-1-azepanyl]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4497456.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B4497467.png)
![N-(3-chlorophenyl)-N'-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}urea](/img/structure/B4497471.png)
